Cas no 296770-69-9 (6-ethyl-2,5-dimethyl-3-phenylpyrazolo1,5-apyrimidin-7-ol)

6-ethyl-2,5-dimethyl-3-phenylpyrazolo1,5-apyrimidin-7-ol Chemical and Physical Properties
Names and Identifiers
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- 6-ethyl-2,5-dimethyl-3-phenylpyrazolo1,5-apyrimidin-7-ol
- Oprea1_632863
- 6-ethyl-2,5-dimethyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
- HMS2849B17
- CHEMBL1478196
- F0905-2634
- 6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol
- 296770-69-9
- SR-01000513328-1
- AKOS003746758
- Z440824888
- 6-Ethyl-2,5-dimethyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol
- SR-01000513328
- SMR000523316
- MLS001206229
- AKOS000276367
- 6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one
- Pyrazolo[1,5-a]pyrimidin-7-ol, 6-ethyl-2,5-dimethyl-3-phenyl-
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- Inchi: 1S/C16H17N3O/c1-4-13-10(2)17-15-14(12-8-6-5-7-9-12)11(3)18-19(15)16(13)20/h5-9,20H,4H2,1-3H3
- InChI Key: HKRODORCYOWYMY-UHFFFAOYSA-N
- SMILES: C12=C(C3=CC=CC=C3)C(C)=NN1C(O)=C(CC)C(C)=N2
Computed Properties
- Exact Mass: 267.137162174g/mol
- Monoisotopic Mass: 267.137162174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 536
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 44.7Ų
Experimental Properties
- Density: 1.21±0.1 g/cm3(Predicted)
- pka: 6.03±0.53(Predicted)
6-ethyl-2,5-dimethyl-3-phenylpyrazolo1,5-apyrimidin-7-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0905-2634-1mg |
6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol |
296770-69-9 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F0905-2634-2μmol |
6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol |
296770-69-9 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F0905-2634-40mg |
6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol |
296770-69-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0905-2634-5μmol |
6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol |
296770-69-9 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F0905-2634-4mg |
6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol |
296770-69-9 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F0905-2634-3mg |
6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol |
296770-69-9 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F0905-2634-10μmol |
6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol |
296770-69-9 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F0905-2634-2mg |
6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol |
296770-69-9 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F0905-2634-20μmol |
6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol |
296770-69-9 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F0905-2634-25mg |
6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol |
296770-69-9 | 90%+ | 25mg |
$109.0 | 2023-07-28 |
6-ethyl-2,5-dimethyl-3-phenylpyrazolo1,5-apyrimidin-7-ol Related Literature
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Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
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Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
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Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
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Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
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5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
Additional information on 6-ethyl-2,5-dimethyl-3-phenylpyrazolo1,5-apyrimidin-7-ol
6-Ethyl-2,5-Dimethyl-3-Phenylpyrazolo[1,5-a]Pyrimidin-7-Ol: A Comprehensive Overview
The compound with CAS No. 296770-69-9, commonly referred to as 6-Ethyl-2,5-Dimethyl-3-Phenylpyrazolo[1,5-a]Pyrimidin-7-Ol, is a structurally complex organic molecule belonging to the pyrazolo[1,5-a]pyrimidine class. This class of compounds has garnered significant attention in the fields of medicinal chemistry and pharmacology due to their potential as bioactive agents. The molecule's unique structure incorporates a pyrazolo[1,5-a]pyrimidine core with substituents at positions 2, 3, 5, and 7. These substituents include an ethyl group at position 6, methyl groups at positions 2 and 5, and a phenyl group at position 3. The hydroxyl group at position 7 further enhances the compound's functional diversity.
Recent studies have highlighted the antitumor activity of 6-Ethyl-2,5-Dimethyl-3-Phenylpyrazolo[1,5-a]Pyrimidin-7-Ol, particularly in targeting specific cancer cell lines. Researchers have demonstrated that this compound exhibits selective cytotoxicity against various human cancer cells while showing reduced toxicity toward normal cells. This selectivity is attributed to the compound's ability to modulate key signaling pathways involved in cell proliferation and apoptosis. For instance, it has been shown to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.
In addition to its antitumor properties, 6-Ethyl-2,5-Dimethyl-3-Phenylpyrazolo[1,5-a]Pyrimidin-7-Ol has also been investigated for its potential antiviral activity. Preclinical studies suggest that this compound may inhibit viral replication by targeting essential viral enzymes or by modulating host cell factors that facilitate viral entry and propagation. These findings underscore its potential as a lead compound for the development of novel antiviral therapies.
The synthesis of 6-Ethyl-2,5-Dimethyl-3-(4-Methoxyphenyl)Pyrazolo[1,5-a]Pyrimidin derivatives has been optimized through various methodologies. One prominent approach involves the use of microwave-assisted synthesis to enhance reaction efficiency and yield. This method allows for precise control over reaction conditions, enabling the rapid construction of complex heterocyclic frameworks like pyrazolo[1,5-a]pyrimidine.
Moreover, computational studies have provided valuable insights into the molecular interactions of 6-Ethyl-pyrazolo[1,5-a]pyrimidine derivatives with their target proteins. Docking simulations have revealed that these compounds can form favorable interactions with key residues in enzyme active sites or receptor binding pockets. Such findings are critical for guiding further optimization efforts aimed at improving potency and selectivity.
Looking ahead, the development of CAS No. 296770–69–9 derivatives as therapeutic agents holds immense promise. Collaborative efforts between academic institutions and pharmaceutical companies are currently underway to explore its potential in treating a wide range of diseases. As research progresses, it is anticipated that this compound will play a pivotal role in advancing personalized medicine and improving patient outcomes.
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